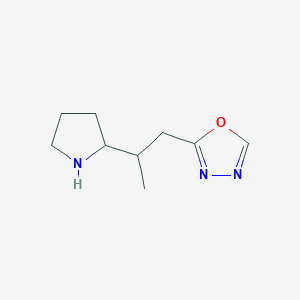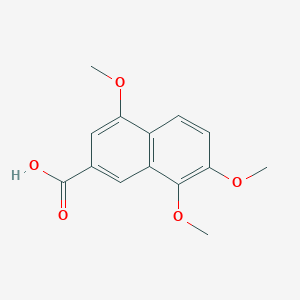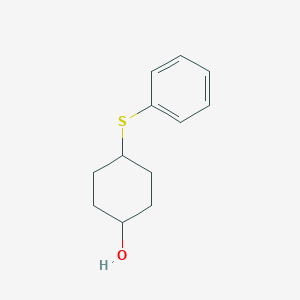
4-(Phenylsulfanyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylsulfanyl)cyclohexan-1-ol is an organic compound with the molecular formula C12H16OS It features a cyclohexane ring substituted with a hydroxyl group and a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylsulfanyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with thiophenol in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Phenylsulfanyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane
Reduction: Lithium aluminum hydride in ether
Substitution: Sodium hydride in DMF (Dimethylformamide)
Major Products Formed:
Oxidation: 4-(Phenylsulfanyl)cyclohexanone
Reduction: Cyclohexanol derivatives
Substitution: Various substituted cyclohexanols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(Phenylsulfanyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Phenylsulfanyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of histone acetylation. The compound may also interact with cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(Phenylsulfanyl)butan-2-one: Known for its anti-inflammatory and neuroprotective properties.
4-(Phenylsulfanyl)phenol: Used in various chemical syntheses and known for its unique reactivity.
Comparison: 4-(Phenylsulfanyl)cyclohexan-1-ol is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties compared to linear or aromatic analogs
Eigenschaften
CAS-Nummer |
34209-61-5 |
|---|---|
Molekularformel |
C12H16OS |
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
4-phenylsulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |
InChI-Schlüssel |
WWVVRRKZTAKALB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


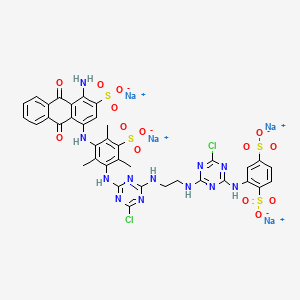
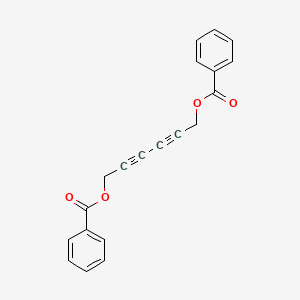

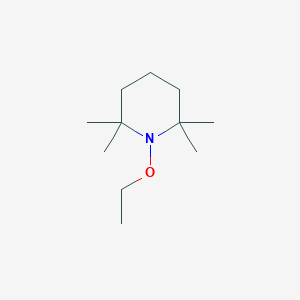
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
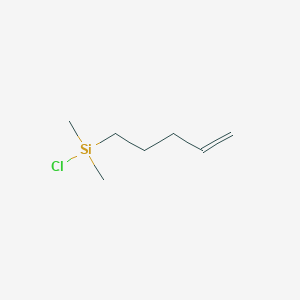

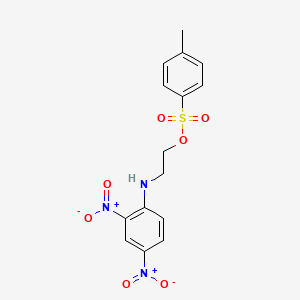
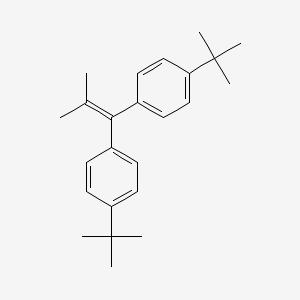

![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
